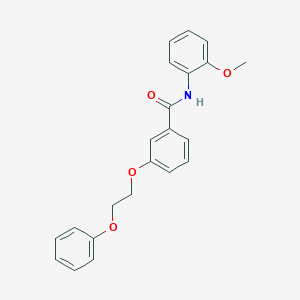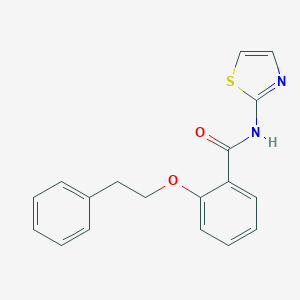![molecular formula C22H20N2O2 B268352 2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B268352.png)
2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide, also known as MICA, is a small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of cancer. MICA has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been the subject of numerous studies investigating its potential as a cancer treatment.
Mechanism of Action
The mechanism of action of 2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide involves its inhibition of the protein kinase CK2, which plays a role in cell proliferation and survival. By inhibiting CK2, 2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. 2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has also been shown to inhibit the activity of other proteins involved in cancer cell growth and survival, including AKT and ERK.
Biochemical and Physiological Effects:
2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has been shown to have a variety of biochemical and physiological effects on cancer cells. In addition to its inhibition of CK2, 2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has been shown to induce DNA damage and inhibit DNA repair mechanisms, leading to the death of cancer cells. 2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.
Advantages and Limitations for Lab Experiments
2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has several advantages as a research tool, including its specificity for CK2 and its ability to induce cell death in cancer cells. However, 2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide also has limitations, including its potential toxicity and the need for further optimization of its synthesis and delivery methods.
Future Directions
There are several potential future directions for research on 2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of 2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide. Another area of interest is the investigation of 2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide in combination with other cancer treatments, such as immunotherapy. Additionally, further studies are needed to optimize the synthesis and delivery methods of 2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide for use in clinical trials.
Synthesis Methods
The synthesis of 2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide involves several steps, starting with the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-(methylanilino)benzamide to form the desired product, 2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide. The synthesis of 2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has been optimized and improved over time, with various modifications made to increase yield and purity.
Scientific Research Applications
2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has been extensively studied in the context of cancer research, with numerous studies investigating its potential as a therapeutic agent. 2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been studied in a variety of cancer types, including breast cancer, lung cancer, and melanoma. 2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has also been shown to have synergistic effects when used in combination with other cancer treatments, such as chemotherapy and radiation therapy.
properties
Product Name |
2-methyl-N-{4-[(methylanilino)carbonyl]phenyl}benzamide |
|---|---|
Molecular Formula |
C22H20N2O2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-methyl-N-[4-[methyl(phenyl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C22H20N2O2/c1-16-8-6-7-11-20(16)21(25)23-18-14-12-17(13-15-18)22(26)24(2)19-9-4-3-5-10-19/h3-15H,1-2H3,(H,23,25) |
InChI Key |
UONSSCYDBMRABF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N(C)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268271.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-(2-phenylethoxy)benzamide](/img/structure/B268273.png)
![N-[4-(aminosulfonyl)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B268274.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-4-(2-phenylethoxy)benzamide](/img/structure/B268275.png)
![2-(2,6-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268276.png)

![N-[2-(allyloxy)phenyl]-3-phenylpropanamide](/img/structure/B268280.png)
![N-[2-(allyloxy)phenyl]-4-methylbenzamide](/img/structure/B268283.png)
![2-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide](/img/structure/B268284.png)
![N-[2-(allyloxy)phenyl]cyclohexanecarboxamide](/img/structure/B268287.png)
![N-[2-(allyloxy)phenyl]benzamide](/img/structure/B268288.png)
![N-cyclohexyl-2-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B268291.png)
![N-[2-(allyloxy)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B268292.png)